1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique fused ring structure, which includes both pyrimidine and purine moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-6-11(7-5-10)20-8-3-9-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h4-7H,3,8-9H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWYCNZVRRYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a methyl-substituted benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a pyrimidine derivative in the presence of a catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at electrophilic positions, particularly on the pyrimidine ring. Key reactions include:
These substitutions often modify the compound’s electronic properties, enhancing its biological activity or enabling further derivatization.
Condensation Reactions
The carbonyl groups at positions 2 and 4 participate in condensation reactions with nitrogen nucleophiles:
These reactions are critical for constructing extended heterocyclic systems or introducing pharmacophores.
Oxidation and Reduction
The tetrahydropyrimido ring exhibits redox sensitivity:
Oxidation
-
Reagents : KMnO₄ (neutral/acidic medium) or H₂O₂
-
Products : Aromatic pyrimidine rings via dehydrogenation.
-
Conditions : 60–80°C, aqueous ethanol.
Reduction
-
Reagents : NaBH₄ or LiAlH₄
-
Products : Partially saturated analogs (e.g., dihydro derivatives).
-
Conditions : Methanol, room temperature.
Catalytic Cross-Coupling
Palladium-mediated reactions enable aryl group introductions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 9-Aryl substituted derivatives (e.g., 4-chlorophenyl analogs) |
This method is pivotal for diversifying the 4-methylphenyl substituent.
Enzyme-Targeted Modifications
The compound interacts with biological targets through non-covalent binding:
| Target | Interaction | Outcome | Source |
|---|---|---|---|
| Kinases | Competitive inhibition | Disruption of ATP-binding domains | |
| Proteases | Allosteric modulation | Altered substrate cleavage efficiency |
These interactions underpin its pharmacological potential but fall outside classical synthetic reactions.
Stability Under Varied Conditions
-
Thermal Stability : Decomposes above 200°C without charring.
-
pH Sensitivity : Stable in neutral pH; hydrolyzes in strongly acidic/basic conditions (e.g., >6M HCl/NaOH).
Comparative Reactivity of Analogues
Structural variations significantly alter reactivity:
| Analog | Key Reaction Difference | Source |
|---|---|---|
| 9-(4-Chlorophenyl) variant | Enhanced electrophilic substitution at C7 | |
| 3-(2-Chlorobenzyl) derivative | Reduced solubility in polar aprotic solvents |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: . Its unique structure contributes to its biological activity and interaction with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against multi-resistant pathogens. The compound has been evaluated for its ability to inhibit Flavin-Dependent Thymidylate Synthase (FDTS), an enzyme present in certain prokaryotic pathogens but absent in human pathogens. This specificity makes it a promising candidate for developing new antibacterial agents targeting resistant strains of bacteria .
Anticancer Properties
The compound has shown potential as an antiproliferative agent against various cancer cell lines. Research indicates that derivatives of this compound can effectively inhibit the growth of cancer cells by interfering with cellular processes. For instance, studies have demonstrated that certain analogues exhibit significant cytotoxic effects on human cancer cell lines such as SW480 and PC3 .
Synthesis and Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives. Various synthetic strategies have been employed to modify the compound's structure to enhance its biological activity. For example:
- Regioselective N-Alkylation : This method has been used to synthesize a series of derivatives that were subsequently screened for biological activity against FDTS.
- Docking Studies : Computational modeling has been utilized to predict how these compounds interact with their biological targets, guiding further synthetic modifications .
Case Study 1: Antibacterial Screening
A study involving in vitro assays showed that specific derivatives of this compound exhibited potent inhibitory effects on FDTS. The results indicated a correlation between structural modifications and increased antibacterial activity against Mycobacterium tuberculosis .
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer properties, several derivatives were synthesized and tested against different cancer cell lines. The findings revealed that some compounds significantly reduced cell viability in a dose-dependent manner. The most effective derivatives were further analyzed for their mechanisms of action and potential pathways involved in inducing apoptosis in cancer cells .
Data Tables
Mechanism of Action
The mechanism of action of 1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-: This compound shares the pyrimidine core but lacks the fused purine structure and the methylphenyl substituent, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but differ in the specific ring fusion and substituents, leading to distinct pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to other related compounds.
Biological Activity
1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that exhibits significant biological activity. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidopurines and features a fused ring structure that incorporates both purine and pyrimidine moieties. Its molecular formula is with a molecular weight of approximately 325.4 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes by binding to their active sites. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis .
- Receptor Modulation : The compound may modulate receptor functions by interacting with specific binding domains, affecting cellular signaling pathways and responses.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against A431 vulvar epidermal carcinoma cells and showed significant inhibition of cell migration and invasion .
- Mechanism : The anticancer effect is likely due to its ability to interfere with nucleic acid synthesis and cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. It may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Synthesis and Production
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing phenyl-substituted pyrimidine derivatives combined with methylated purine derivatives under controlled conditions.
- Methods : Common methods include solvent-free reactions and microwave-assisted synthesis to optimize yield while minimizing environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
